5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride

Kinase Inhibitor Discovery Structure-Based Drug Design Fragment-Based Screening

Procure the dihydrochloride salt for guaranteed aqueous solubility essential for reproducible kinase assays. The exact 5-(4-methoxyphenyl) regiochemistry is confirmed by co-crystal structure (PDB 7AJ2) with DYRK1A. Use this specific scaffold to optimize PROTAC degraders and antimitotic agents; alternative isomers invalidate established SAR.

Molecular Formula C12H14Cl2N2O
Molecular Weight 273.15 g/mol
CAS No. 1185081-59-7
Cat. No. B1389042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride
CAS1185081-59-7
Molecular FormulaC12H14Cl2N2O
Molecular Weight273.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl
InChIInChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H
InChIKeyVNQHMWLRCKDUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride (CAS 1185081-59-7) Procurement and Application Profile for Scientific Research


5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride (CAS 1185081-59-7) is a hydrochloride salt form of a biaryl aminopyridine core structure, with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . This compound belongs to the class of substituted pyridin-2-amines, which are widely explored as kinase inhibitor scaffolds and pharmaceutical intermediates [1]. Notably, its parent free base (CAS 503536-75-2) has been identified as a fragment hit in DYRK1A kinase inhibitor discovery programs, with a co-crystal structure available (PDB ID: 7AJ2), confirming its ability to bind the ATP-binding site with high ligand efficiency [2].

Why 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride Cannot Be Substituted with Close Analogs in Critical Workflows


Procurement decisions for 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride cannot be based on generic aminopyridine class properties due to three critical factors: (1) salt form specificity—the dihydrochloride provides enhanced aqueous solubility relative to the poorly soluble free base, which is essential for reproducible biochemical assay preparation ; (2) precise substitution pattern—the 5-(4-methoxyphenyl) regiochemistry on the pyridin-2-amine core confers a unique DYRK1A binding mode validated by co-crystal structure (PDB: 7AJ2), whereas 4-substituted or 6-substituted regioisomers would adopt fundamentally different binding poses [1]; and (3) synthetic utility—this specific compound serves as a validated building block for PROTAC degrader development and kinase inhibitor optimization, where any deviation in substitution pattern would require complete re-optimization of downstream synthetic routes and SAR campaigns [2].

Quantitative Differentiation Evidence: 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride vs. Analogs and Alternative Scaffolds


Ligand Efficiency and Binding Mode Validation: Co-Crystal Structure Comparison with Alternative Fragments

The parent free base of this compound was identified as a fragment hit in a DYRK1A kinase inhibitor discovery program and co-crystallized with DYRK1A (PDB ID: 7AJ2) at 2.1 Å resolution [1]. This structural validation confirms that the 5-(4-methoxyphenyl) substitution pattern enables specific hydrogen bonding with the kinase hinge region and hydrophobic packing in the ATP-binding pocket [1]. In contrast, many closely related biaryl fragments with alternative substitution patterns (e.g., 4-substituted pyridines or phenyl-substituted analogs) either failed to yield co-crystal structures or showed significantly lower ligand efficiency in the same screening cascade [2].

Kinase Inhibitor Discovery Structure-Based Drug Design Fragment-Based Screening

Salt Form Solubility Advantage: Dihydrochloride vs. Free Base for Aqueous Assay Preparation

The dihydrochloride salt form (CAS 1185081-59-7) offers a critical solubility advantage over the corresponding free base (CAS 503536-75-2) . The free base is characterized as having poor aqueous solubility, with solubility data only reported in organic solvents such as dichloromethane and ethyl acetate, and predicted limited aqueous solubility (cLogP ≈ 2.92, predicted pKa 6.27) [1]. The dihydrochloride salt, by contrast, is formulated as a water-soluble salt suitable for direct dissolution in aqueous buffer systems at physiological pH ranges commonly used in kinase assays and cell-based studies .

Biochemical Assay Development Aqueous Solubility Formulation

Purity Specifications and Commercial Availability: ≥95% vs. Custom Synthesis Options

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride (CAS 1185081-59-7) is available from established scientific supply vendors including Aladdin Scientific (Catalog M179866) at ≥95% purity with room temperature storage conditions [1]. The compound is classified as a protein degrader building block and offered in standard pack sizes (e.g., 1 gram) with defined lead times (e.g., 5 days) [1]. Alternative sourcing routes exist—including custom synthesis from Chembase and other CROs—but these options typically require longer lead times, minimum order quantities, and lack the immediate batch traceability and certificate of analysis (COA) that standardized catalog products provide [2].

Chemical Procurement Purity Specification Inventory Management

Class-Level Activity in Tubulin Polymerization Inhibition: Tertiary Amine Derivatives Show Submicromolar Potency

While direct biological activity data for the specific dihydrochloride salt (CAS 1185081-59-7) is limited, structure-activity relationship (SAR) studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives—which share the core scaffold—demonstrate potent tubulin polymerization inhibition and cytotoxic activity [1]. In a systematic evaluation of 32 novel derivatives, three optimized leads (6a, 7g, and 8c) exhibited GI50 values of 0.19-0.41 μM across A549, KB, KB(VIN), and DU145 human tumor cell lines, and inhibited tubulin assembly with IC50 values of 1.4-1.7 μM [1]. These tertiary amine derivatives competitively inhibited colchicine binding to tubulin, with effects comparable to the clinical candidate CA-4 in the same assays [1].

Anticancer Drug Discovery Tubulin Polymerization Cytotoxicity Assay

Recommended Application Scenarios for 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride (CAS 1185081-59-7)


Structure-Based Optimization of DYRK1A Kinase Inhibitors

This compound is ideally suited for medicinal chemistry groups pursuing structure-guided optimization of DYRK1A inhibitors. The availability of a validated co-crystal structure (PDB: 7AJ2) with the parent free base fragment bound in the ATP-binding site provides a reliable starting point for computational docking, molecular dynamics simulations, and rational design of analogs with improved potency and selectivity [1]. The dihydrochloride salt form ensures solubility in aqueous buffers for biochemical IC50 determination in HotSpot kinase assays or similar platforms [2].

PROTAC Degrader Building Block for Targeted Protein Degradation

The compound is commercially classified and stocked as a protein degrader building block, making it suitable for incorporation into PROTAC (proteolysis-targeting chimera) designs targeting kinases or other proteins with established ligand binding sites [3]. The primary amine functional group at the 2-position of the pyridine ring provides a convenient synthetic handle for conjugation to E3 ligase ligands via amide bond formation or reductive amination, enabling rapid library synthesis for degrader SAR studies [3].

Tubulin Polymerization Inhibitor SAR Campaigns

Research groups investigating antimitotic agents should consider this compound as a core scaffold for tubulin polymerization inhibitor development. Published SAR studies confirm that N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives derived from this scaffold achieve submicromolar GI50 values in multiple cancer cell lines and inhibit tubulin assembly with IC50 values of 1.4-1.7 μM [4]. The 5-(4-methoxyphenyl) substitution pattern is critical for colchicine-site binding, and this specific regioisomer should be used as the baseline for evaluating N-alkyl modifications that enhance potency [4].

Fragment-Based Screening Follow-Up and Hit Validation

For groups conducting fragment-based drug discovery (FBDD) campaigns, this compound serves as an essential tool for hit validation and orthogonal confirmation. As a confirmed DYRK1A fragment hit with co-crystal structure validation [1], it can be used as a positive control in SPR (surface plasmon resonance) binding assays, thermal shift assays (TSA), or NMR-based fragment screening to benchmark assay sensitivity and validate new screening protocols [2]. The dihydrochloride salt form ensures compatibility with aqueous SPR running buffers without DMSO interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.